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An Analysis of Failed Alzheimer's Disease Drug Candidates Targeting Amyloid-Beta

The landscape of Alzheimer's disease (AD) therapeutics is marked by a history of high-profile
clinical trial failures. A central focus of these efforts has been the amyloid hypothesis, which
posits that the accumulation of amyloid-beta (Ap) peptides in the brain is the primary trigger of
the neurodegenerative cascade that leads to dementia. This has led to the development of
drugs aimed at reducing AP production, inhibiting its aggregation, or enhancing its clearance.
This guide provides a head-to-head comparison of Semagacestat, a gamma-secretase
inhibitor, with other notable failed drug candidates that also targeted the Ap pathway, including
other gamma-secretase modulators, BACE inhibitors, and monoclonal antibodies.

The Amyloid Cascade Hypothesis: A Common
Target

The amyloid precursor protein (APP) is a transmembrane protein that, when sequentially
cleaved by [3-secretase (BACEL1) and y-secretase, produces AB peptides of varying lengths.
The AB42 isoform is particularly prone to aggregation, forming the amyloid plaques that are a
hallmark of AD. The drugs discussed in this guide were all designed to interfere with this
process at different stages.
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Caption: The Amyloid Cascade Hypothesis and points of therapeutic intervention.

Comparative Overview of Failed Alzheimer's Drugs

The following tables summarize the key characteristics and clinical trial outcomes for
Semagacestat and other selected failed Alzheimer's drug candidates.

Table 1: Drug Candidate Summary
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Drug Name

Drug Class

Mechanism of
Action

Developer(s)

Semagacestat

y-secretase inhibitor

Blocks the y-
secretase enzyme to
prevent the cleavage
of APP into Ap
peptides.[1]

Eli Lilly / Elan

Avagacestat

y-secretase inhibitor

A y-secretase inhibitor
designed for selective
inhibition of AB
synthesis over Notch

processing.[2]

Bristol-Myers Squibb

Tarenflurbil

y-secretase modulator

Modulates y-
secretase activity to
selectively reduce the
production of the more
toxic ABR42 isoform.[3]

Myriad Genetics

Verubecestat

BACE1 inhibitor

Inhibits the BACE1
enzyme, the first step
in the cleavage of
APP to produce AB.[4]

Merck

Lanabecestat

BACEL1 inhibitor

An oral inhibitor of the
BACEL1 enzyme.

AstraZeneca / Eli Lilly

Atabecestat

BACEL1 inhibitor

An oral inhibitor of the
BACEL enzyme
intended to slow
cognitive impairment.

[5]

Janssen

Bapineuzumab

Monoclonal Antibody

A humanized
monoclonal antibody
that targets the N-
terminal of A

peptides, aiming to

Pfizer / Janssen
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clear amyloid plaques.

[6]

Solanezumab Monoclonal Antibody

A humanized
monoclonal antibody
that preferentially
binds to soluble forms
of AB, promoting its
clearance from the
brain.[7]

Eli Lilly

Table 2: Key Phase lll Clinical Trial Data
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. Patient Primary Outcome Reason
Drug Trial . ;
Populatio N Endpoint( vs. for
Name Name(s) .
n s) Placebo Failure
Lack of
efficacy
Worsening and
) of cognition  worsening
IDENTITY, Mild-to- ADAS- ) o
Semagace and daily of clinical
IDENTITY-  moderate >3000 Cog, o
stat living measures;
2 AD ADCS-ADL o ]
activities. increased
[8] incidence
of skin
cancer.[8]
Poor
Trends for tolerability
Mild-to- cognitive and
Avagacest N/A (Phase Safety and ) -
moderate 209 » worsening cognitive
at 1)) tolerability ) )
AD at higher worsening
doses.[9] at higher
doses.[9]
No
beneficial
ADAS- Lack of
effect on
Tarenflurbil  Phase Il Mild AD 1684 Cog, ) efficacy.
primary
ADCS-ADL [10]
outcomes.
[10]
No slowing  Lack of
] of cognitive  efficacy
Mild-to- ADAS- )
Verubecest or despite
EPOCH moderate ~1957 Cog, ) ]
at functional reducing
AD ADCS-ADL
decline. AB levels.
[11][12] [11]
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Not likely -
AMARANT Futility;
>2200 to meet ]
Lanabeces H, Early to ADAS- ) unlikely to
) (AMARAN primary
tat DAYBREA mild AD Cogl3 ] show a
TH) endpoints. ]
K-ALZ benefit.
[13]
Safety
concerns
o Dose- (liver
Preclinical
EARLY o ) related enzyme
Atabecesta Preclinical Alzheimer N ]
(Phase 557 - cognitive elevation)
t AD Cognitive )
[b/III) ] worsening.  and
Composite .
[14] cognitive
worsening.
[51[14]
No
) significant
) ) Mild-to- ADAS- ) Lack of
Bapineuzu  Studies difference o
moderate 2452 Cogll, o clinical
mab 301 & 302 in primary ]
AD DAD efficacy.[6]
outcomes.
[6]
Failure to
No meet
significant primary
EXPEDITI Mild-to- >2100 ADAS- improveme  endpoints
Solanezum ]
b ON1, 2 & moderate (EXPEDITI Cog, ntin for
al
3 AD ON3) ADCS-ADL  primary cognitive
outcomes. and
[7] functional
decline.[15]

Experimental Protocols and Methodologies

A common framework was used for many of these late-stage clinical trials, often with similar

inclusion criteria and primary outcome measures.
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Patient Screening
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- Age 55-85
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- MMSE Score Range

- Amyloid PET/CSF+

Randomization

e.g., Semagacestat 100mg/140mg dailyD
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- ADCS-ADL
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Primary Endpoint Analysis:
Change from Baseline in
Cognitive & Functional Scores

Trial Outcome:
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Click to download full resolution via product page

Caption: A generalized workflow for a Phase Ill Alzheimer's disease clinical trial.
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Key Methodological Details:

o Semagacestat (IDENTITY Trials): These were double-blind, placebo-controlled trials in
patients with probable AD.[16] Participants were randomized to receive 100 mg or 140 mg of
Semagacestat or a placebo daily for 21 months.[17][18] The co-primary endpoints were the
Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Alzheimer's
Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).[19]

e Avagacestat (Phase Il): This was a randomized, double-blind, placebo-controlled, 24-week
study in patients with mild-to-moderate AD.[9] Patients received daily oral doses of 25, 50,
100, or 125 mg of Avagacestat or a placebo.[9] The primary outcome was safety and
tolerability.[9]

o Tarenflurbil (Phase lll): This was a randomized, double-blind, parallel-group study comparing
800 mg of Tarenflurbil twice daily to a placebo for 18 months in patients with mild AD.[3][10]
The co-primary efficacy outcomes were the ADAS-Cog and the ADCS-ADL.[10]

e Bapineuzumab (Phase lll): Two separate trials were conducted for apolipoprotein E €4
(ApoE4) carriers and non-carriers.[6] These were double-blind, placebo-controlled trials
where patients received intravenous infusions of Bapineuzumab or a placebo every 13
weeks for 78 weeks.[6] The primary outcomes were the ADAS-Cogl1 and the Disability
Assessment for Dementia (DAD).[20]

e Solanezumab (EXPEDITION Trials): These were randomized, double-blind, placebo-
controlled Phase 3 studies.[2] Patients with mild-to-moderate AD received intravenous
infusions of 400 mg of Solanezumab or a placebo every 4 weeks for 18 months.[7] The
primary outcomes were the ADAS-Cog and the ADCS-ADL.[7]

Discussion of Failures and Lessons Learned

The consistent failure of these diverse drug candidates, all targeting the amyloid pathway, has
prompted a critical re-evaluation of the amyloid hypothesis and the design of AD clinical trials.
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Caption: A logical diagram illustrating the potential reasons for Alzheimer's drug trial failures.
Several key themes emerge from the analysis of these failed trials:

e The "Too Little, Too Late" Problem: A prevailing theory is that by the time patients exhibit
even mild cognitive impairment, the neurodegenerative process is too advanced for anti-
amyloid therapies to have a meaningful clinical effect.[17] This has shifted the focus of many
subsequent trials to earlier, preclinical, or prodromal stages of AD.

o Target Engagement vs. Clinical Efficacy: Several of these drugs, notably the BACE inhibitors,
demonstrated robust target engagement by significantly lowering AR levels in the
cerebrospinal fluid.[11] However, this biological effect did not translate into clinical benefit,
questioning the direct link between lowering soluble Af3 and improving cognition in
symptomatic patients.

» Safety and Tolerability: Off-target effects were a significant hurdle, particularly for the
secretase inhibitors. Semagacestat and Avagacestat's inhibition of Notch signaling, a critical
pathway for cell differentiation, led to adverse events like skin cancers and gastrointestinal
issues.[9][16] Similarly, monoclonal antibodies like Bapineuzumab were associated with
Amyloid-Related Imaging Abnormalities (ARIA), which limited the doses that could be safely
administered.[6]

o Complexity of AD Pathophysiology: The failures have underscored the likelihood that AD is a
multifactorial disease and that targeting AP alone may be insufficient.[17] Other pathological
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processes, such as tau hyperphosphorylation, neuroinflammation, and vascular damage,
likely play crucial roles.[21]

In conclusion, the trials of Semagacestat and its contemporaries, while disappointing, have
provided invaluable data for the scientific community. They have highlighted the challenges of
targeting the amyloid pathway, refined our understanding of AD pathophysiology, and informed
the design of subsequent clinical trials. The lessons learned from these failures continue to
shape the ongoing search for an effective treatment for Alzheimer's disease.
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